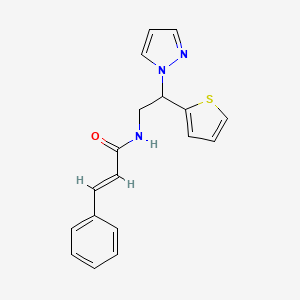
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide, also known as PTEC, is a novel compound that has been synthesized and studied for its potential biological applications. This compound is a member of the pyrazole family, which has been extensively studied due to its diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cancer progression. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. This compound has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic activities, this compound has been reported to induce cell cycle arrest at the G2/M phase. This compound has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. Furthermore, this compound has been reported to increase the production of reactive oxygen species (ROS), which can induce oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound also exhibits potent anti-cancer activity, which makes it a promising candidate for further studies. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide research. One potential direction is to study the in vivo efficacy of this compound in animal models of cancer. Another direction is to investigate the synergy between this compound and other anti-cancer drugs, which could enhance its therapeutic potential. Furthermore, the development of this compound analogs with improved solubility and bioavailability could also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential biological applications, particularly in the field of cancer research. This compound exhibits potent anti-proliferative and pro-apoptotic activities, and has been shown to inhibit cancer cell migration and invasion. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide involves a multi-step process, which has been described in detail in the literature. The first step involves the reaction of 2-bromoethylpyrazine with thiophene-2-carbaldehyde to form 2-(thiophen-2-yl)ethylpyrazine. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to form this compound. The overall yield of this compound synthesis is reported to be around 50%.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide has been studied for its potential biological applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
properties
IUPAC Name |
(E)-3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTYCTVFWLFFNX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
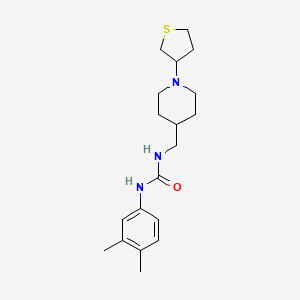
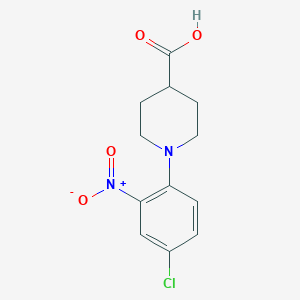
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)
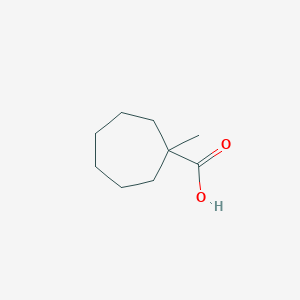

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)
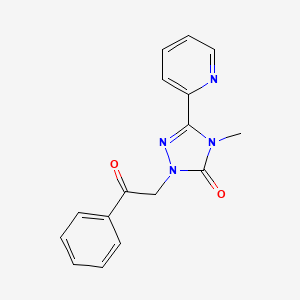
![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)
![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)

![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)